molecular formula C10H16ClN B3230491 (1S)-1-(2,4-dimethylphenyl)ethan-1-amine hydrochloride CAS No. 1305710-73-9

(1S)-1-(2,4-dimethylphenyl)ethan-1-amine hydrochloride

Cat. No.: B3230491
CAS No.: 1305710-73-9
M. Wt: 185.69
InChI Key: ZEJOLDFDJBUDBQ-FVGYRXGTSA-N
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Description

(1S)-1-(2,4-Dimethylphenyl)ethan-1-amine hydrochloride is a chiral amine derivative with a 2,4-dimethylphenyl substituent attached to the ethanamine backbone. The compound exists in the (S)-enantiomeric form and is stabilized as a hydrochloride salt to enhance solubility and stability. Its molecular formula is C₁₀H₁₆ClN, with a molecular weight of 193.69 g/mol (calculated from ). The synthesis involves reacting 2-(2,4-dimethylphenyl)ethan-1-amine with hydrogen chloride in 1,4-dioxane .

This compound serves as a key intermediate in medicinal chemistry, particularly in the development of receptor-targeted agents.

Properties

IUPAC Name

(1S)-1-(2,4-dimethylphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-7-4-5-10(9(3)11)8(2)6-7;/h4-6,9H,11H2,1-3H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJOLDFDJBUDBQ-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)[C@H](C)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2,4-dimethylphenyl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2,4-dimethylbenzaldehyde.

    Reductive Amination: The aldehyde group of 2,4-dimethylbenzaldehyde is subjected to reductive amination using a suitable amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.

    Resolution of Enantiomers: The resulting racemic mixture is then resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral resolving agent.

    Formation of Hydrochloride Salt: The (1S)-enantiomer is then converted into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated resolution techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding imines or oximes.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides or alkoxides are used under basic conditions.

Major Products:

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted ethanamines.

Scientific Research Applications

(1S)-1-(2,4-dimethylphenyl)ethan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of (1S)-1-(2,4-dimethylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structurally analogous compounds differ in substituent type, position, and stereochemistry. Below is a detailed analysis and comparison:

Substituted Phenyl Ethanamine Hydrochlorides

Table 1: Structural and Physicochemical Comparison
Compound Name (IUPAC) Substituents (Position) Molecular Formula Molecular Weight (g/mol) Purity/Synthesis Notes
(1S)-1-(2,4-Dimethylphenyl)ethan-1-amine hydrochloride (Target) 2,4-dimethylphenyl C₁₀H₁₆ClN 193.69 Synthesized via HCl treatment in 1,4-dioxane
(1S)-1-(2,4-Dimethoxyphenyl)ethan-1-amine hydrochloride (HD-3723) 2,4-dimethoxyphenyl C₁₀H₁₄ClNO₂ 215.45 95% purity; chiral (S)-configuration
(S)-1-(2-Chlorophenyl)ethan-1-amine hydrochloride 2-chlorophenyl C₈H₁₁Cl₂N 192.09 95% purity; CAS 1398109-11-9
(1S)-1-(4-Isopropylphenyl)ethanamine hydrochloride 4-isopropylphenyl C₁₁H₁₈ClN 199.73 Chiral (S)-configuration; CAS 222737-88-4
(1S)-1-(4-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride 4-fluoro-2-methylphenyl C₉H₁₃ClFN 189.66 CAS 2075820-33-4; molecular formula confirmed
(1S)-1-(4-tert-Butylphenyl)ethan-1-amine hydrochloride 4-tert-butylphenyl C₁₂H₂₀ClN 213.75 95% purity; bulky substituent

Key Structural Differences and Implications

Substituent Type: Methyl vs. Halogen vs. Alkyl: Chlorine () and fluorine () introduce electronegativity and polarity, affecting solubility and intermolecular interactions. Bulky Groups: The tert-butyl group () increases steric hindrance, which may reduce membrane permeability but enhance selectivity for sterically sensitive targets.

Substituent Position :

  • Ortho vs. Para Substitution : Chlorine at the ortho position () may induce torsional strain, whereas para-substituted isopropyl groups () provide symmetrical bulk.
  • 2,4-Dimethyl vs. 2,6-Dimethoxy : The latter (e.g., QV-9620 in ) creates a distinct spatial arrangement, influencing binding to asymmetric receptor sites.

Stereochemistry :

  • All listed compounds are chiral, with the (S)-configuration being predominant. Enantiomeric purity (e.g., 95–98% in ) is critical for pharmacological specificity.

Biological Activity

(1S)-1-(2,4-dimethylphenyl)ethan-1-amine hydrochloride, also known as a derivative of phenylethylamine, has garnered attention for its potential biological activities, particularly in neuropharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C₁₀H₁₄ClN
  • Molecular Weight: 189.68 g/mol
  • IUPAC Name: this compound

The compound features two methyl groups on the phenyl ring at positions 2 and 4, which significantly influence its chemical reactivity and biological interactions.

This compound primarily acts as a ligand for various neurotransmitter receptors. Its biological activity is mediated through interactions with:

  • Dopaminergic Receptors: It may enhance dopamine signaling, which is crucial for mood regulation and motor control.
  • Adrenergic Receptors: The compound may influence norepinephrine pathways, impacting arousal and stress responses.
  • Serotonergic Receptors: Potential effects on serotonin levels suggest applications in mood disorders.

The ability of this compound to cross the blood-brain barrier enhances its relevance in treating neuropsychiatric conditions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity:

  • Stimulant Properties: Similar to other compounds in its class, it may exhibit stimulant effects.
  • Neurotransmitter Modulation: Studies have shown that it can modulate neurotransmitter release and uptake across various systems.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Dopaminergic ActivityEnhances dopamine release
Adrenergic ActivityModulates norepinephrine pathways
Serotonergic ActivityPotential antidepressant effects
Stimulant EffectsExhibits stimulant-like properties

Case Studies

  • Neuropharmacological Studies:
    • In vivo studies indicated that this compound can reduce symptoms associated with depression and anxiety by enhancing dopaminergic and serotonergic signaling pathways.
  • Receptor Binding Studies:
    • Binding assays demonstrated that this compound selectively binds to dopamine receptors with higher affinity than serotonin receptors, suggesting a targeted approach for treating dopamine-related disorders .
  • Comparative Analysis:
    • When compared to structurally similar compounds, this compound exhibited a unique profile in terms of receptor selectivity and potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1S)-1-(2,4-dimethylphenyl)ethan-1-amine hydrochloride
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(1S)-1-(2,4-dimethylphenyl)ethan-1-amine hydrochloride

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